2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-6-7(2)16-8(3)10(6)11(15)14-9-4-12-13-5-9/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
ZZVTVHRHEIDUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CNN=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Furan-3-Carboxamide Precursor
Synthesis of 2,4,5-Trimethylfuran-3-Carboxylic Acid
The furan core is typically constructed via the Paal-Knorr synthesis, which involves cyclization of 1,4-diketones. For 2,4,5-trimethylfuran-3-carboxylic acid, the reaction proceeds by treating 3-methyl-2,4-pentanedione with concentrated sulfuric acid, followed by oxidation of the resulting 2,4,5-trimethylfuran using potassium permanganate under acidic conditions. Alternative approaches include the Feist-Benary reaction, which employs β-keto esters and α-haloketones, though this method yields lower regioselectivity for trisubstituted furans.
Key Reaction Conditions
Activation of the Carboxylic Acid Group
The carboxylic acid is activated to facilitate amide bond formation. Common methods include:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2] in anhydrous dichloromethane generates 2,4,5-trimethylfuran-3-carbonyl chloride. This intermediate is highly reactive and requires immediate use to avoid hydrolysis.
Mixed Carbonate Intermediate
Alternatively, the acid is converted to a pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA), enhancing stability while maintaining reactivity toward amines.
Synthesis of 1H-Pyrazol-4-Amine
Cyclocondensation of Hydrazines with β-Keto Esters
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For 1H-pyrazol-4-amine, methyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux, yielding 1H-pyrazol-4-amine after decarboxylation.
Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{1H-Pyrazol-4-amine} + \text{CO}2 + \text{CH}_3\text{OH}
$$
Optimization Insights
Amide Coupling Strategies
Schotten-Baumann Reaction
The activated furan-3-carbonyl chloride reacts with 1H-pyrazol-4-amine in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This method affords the target compound in 85–90% yield.
Mechanistic Overview
$$
\text{R-COCl} + \text{H}2\text{N-Pyrazole} \xrightarrow{\text{NaHCO}3} \text{R-CONH-Pyrazole} + \text{HCl}
$$
Advantages
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid couples directly with the amine in dimethylformamide (DMF). Yields reach 88–92%, though purification is more laborious.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| EDC Equiv. | 1.2 |
| HOBt Equiv. | 1.1 |
| Reaction Time | 12 h |
| Temperature | 25°C |
Analytical Validation and Characterization
Spectroscopic Analysis
Mass Spectrometry
- ESI-MS : m/z 263.1 [M+H]⁺, consistent with the molecular formula C12H15N3O2.
Comparative Evaluation of Synthetic Methods
Table 1. Efficiency of Amide Coupling Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Schotten-Baumann | 85–90 | 95–98 | 0.5–1 |
| EDC/HOBt | 88–92 | 90–93 | 12 |
Table 2. Pyrazole Synthesis Routes
| Route | Yield (%) | Scalability |
|---|---|---|
| Cyclocondensation | 70–75 | High |
| 1,3-Dipolar Cycloaddition | 65–72 | Moderate |
Industrial-Scale Considerations
Continuous flow reactors enhance the scalability of the Schotten-Baumann method, achieving 92% yield with a residence time of 10 minutes. Solvent recovery systems for dichloromethane reduce costs by 40%.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on the synthesis, substituent effects, and experimental data of related compounds from the literature .
Structural Modifications and Substituent Effects
The target compound’s furan core distinguishes it from pyrazole-based analogs. For example, compounds 3a–3p (synthesized in Molecules 2015) feature dual pyrazole rings with chloro, cyano, and aryl substituents instead of the trimethyl-furan system. Key structural differences include:
- Core Heterocycle : The furan ring in the target compound vs. pyrazole rings in analogs (e.g., 3a–3p ).
- Substituents: Methyl groups (target) vs. chloro, cyano, and aryl groups (analogs).
- Amide Linkage : Both classes share an amide bond but differ in the position and electronic environment of the pyrazole attachment.
Table 1: Key Properties of Selected Analogs
| Compound ID | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3a | Pyrazole-pyrazole | Phenyl, Cl, CN | 402.8 | 133–135 | 68 |
| 3b | Pyrazole-pyrazole | 4-Cl-phenyl, Cl, CN | 437.1 | 171–172 | 68 |
| 3c | Pyrazole-pyrazole | p-Tolyl, CN | 416.9 | 123–125 | 62 |
| 3d | Pyrazole-pyrazole | 4-F-phenyl, Cl, CN | 421.0 | 181–183 | 71 |
| Target | Furan-pyrazole | 2,4,5-Trimethyl | Not available | Not reported | N/A |
Key Observations:
- Synthetic Yields : Analogs 3a–3d show moderate yields (62–71%), typical for amide coupling reactions using EDCI/HOBt . The target compound’s synthesis (if analogous) may face similar efficiency challenges.
- Melting Points: Higher melting points in 3b and 3d (171–183°C) correlate with electron-withdrawing substituents (Cl, F), suggesting increased crystallinity.
- Molecular Weight : The target’s lack of heavy substituents (Cl, CN) may result in a lower molecular weight compared to analogs.
Spectroscopic and Analytical Data
- ¹H-NMR : Analogs like 3a exhibit aromatic proton signals at δ 7.43–8.12 ppm, while methyl groups in the target compound would likely resonate at δ 2.0–2.7 ppm, as seen in 3a–3d (δ 2.42–2.66 ppm for methyl) .
- Mass Spectrometry: The target’s molecular ion peak would differ significantly due to the absence of chloro/cyano groups. For example, 3a shows [M+H]⁺ at m/z 403.1, whereas the target’s mass would depend on its exact formula.
Biological Activity
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide (CAS No. 1154945-91-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.24 g/mol. Its structure consists of a furan ring substituted with a pyrazole moiety, which is known for conferring various biological properties to compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through different mechanisms:
- Cell Line Inhibition : The compound has shown cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For instance, IC50 values for certain pyrazole derivatives have been reported as low as 3.79 µM for MCF7 cells, indicating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Other Pyrazole Derivatives | SF-268 | 12.50 |
| Other Pyrazole Derivatives | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also notable. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in the inflammatory response. The mechanism involves the modulation of signaling pathways that regulate inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase and CDK2. These targets are critical in cell cycle regulation and proliferation.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through pathways that activate caspases and other apoptotic factors .
Case Studies
A series of case studies have demonstrated the efficacy of pyrazole derivatives:
- Study on Antitumor Activity : A study conducted by Wei et al. found that certain pyrazole derivatives exhibited significant growth inhibition against A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .
- Inflammatory Response Modulation : Another study indicated that compounds similar to this compound significantly reduced LPS-induced inflammation in vitro by inhibiting the NF-kB pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
